Cas no 2227781-96-4 ((1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol)

(1S)-2-アミノ-1-(6-メトキシピリジン-2-イル)エタン-1-オールは、キラルなアミノアルコール構造を有する有機化合物です。6-メトキシピリジン基とエタノールアミン骨格の組み合わせにより、高い立体選択性と反応性を示します。特に不斉合成における重要な中間体としての用途が注目されており、医薬品原料や光学活性化合物の合成において優れた性能を発揮します。分子内に存在するアミノ基とヒドロキシル基は、さらに誘導体化可能な官能基として機能します。この化合物の高い純度と安定性は、精密有機合成プロセスにおける再現性の確保に寄与します。

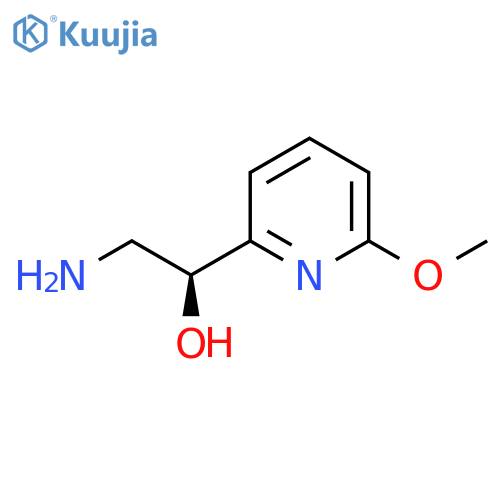

2227781-96-4 structure

商品名:(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol

(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol 化学的及び物理的性質

名前と識別子

-

- (1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol

- 2227781-96-4

- EN300-2000618

-

- インチ: 1S/C8H12N2O2/c1-12-8-4-2-3-6(10-8)7(11)5-9/h2-4,7,11H,5,9H2,1H3/t7-/m0/s1

- InChIKey: DMHOYTZIJVAEIO-ZETCQYMHSA-N

- ほほえんだ: O[C@@H](CN)C1C=CC=C(N=1)OC

計算された属性

- せいみつぶんしりょう: 168.089877630g/mol

- どういたいしつりょう: 168.089877630g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 132

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.4Ų

- 疎水性パラメータ計算基準値(XlogP): -0.6

(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-2000618-0.05g |

(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol |

2227781-96-4 | 0.05g |

$1452.0 | 2023-09-16 | ||

| Enamine | EN300-2000618-0.5g |

(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol |

2227781-96-4 | 0.5g |

$1660.0 | 2023-09-16 | ||

| Enamine | EN300-2000618-0.1g |

(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol |

2227781-96-4 | 0.1g |

$1521.0 | 2023-09-16 | ||

| Enamine | EN300-2000618-1.0g |

(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol |

2227781-96-4 | 1g |

$1729.0 | 2023-06-02 | ||

| Enamine | EN300-2000618-5.0g |

(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol |

2227781-96-4 | 5g |

$5014.0 | 2023-06-02 | ||

| Enamine | EN300-2000618-5g |

(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol |

2227781-96-4 | 5g |

$5014.0 | 2023-09-16 | ||

| Enamine | EN300-2000618-10.0g |

(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol |

2227781-96-4 | 10g |

$7435.0 | 2023-06-02 | ||

| Enamine | EN300-2000618-1g |

(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol |

2227781-96-4 | 1g |

$1729.0 | 2023-09-16 | ||

| Enamine | EN300-2000618-0.25g |

(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol |

2227781-96-4 | 0.25g |

$1591.0 | 2023-09-16 | ||

| Enamine | EN300-2000618-2.5g |

(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol |

2227781-96-4 | 2.5g |

$3389.0 | 2023-09-16 |

(1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol 関連文献

-

Yasuyuki Yokota,Hiroo Miyamoto,Akihito Imanishi,Kouji Inagaki,Ken-ichi Fukui Phys. Chem. Chem. Phys., 2018,20, 6668-6676

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Zeinab Salehi,Reza Kowsari-Esfahan,Mohammad Ali Shokrgozar Biomater. Sci., 2018,6, 1664-1690

-

4. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

5. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

2227781-96-4 ((1S)-2-amino-1-(6-methoxypyridin-2-yl)ethan-1-ol) 関連製品

- 1805414-61-2(4-Bromo-3-ethoxy-2-nitropyridine)

- 1806145-50-5(6-Amino-3-(aminomethyl)-4-fluoro-2-(trifluoromethoxy)pyridine)

- 1240816-04-9(4-(Z)-(4-Fluorophenyl)oxidoiminomethylphenol)

- 2640934-35-4(9-cyclopropyl-N-(3,4-difluorophenyl)-9H-purin-6-amine)

- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 1620680-50-3((3S)-3-(methylamino)butan-1-ol)

- 2229666-42-4(3-(1-{(tert-butoxy)carbonylamino}cyclobutyl)prop-2-enoic acid)

- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)

推奨される供給者

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量